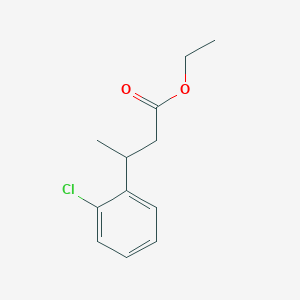

Ethyl 3-(2-chlorophenyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-chlorophenyl)butanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a butanoate moiety, with a 2-chlorophenyl group at the third carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acyl cation intermediate, which then attacks the aromatic ring to form the desired product.

Esterification: Another method involves the esterification of 3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4). The reaction involves the nucleophilic attack of ethanol on the carboxylic acid group, followed by the elimination of water to form the ester.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(2-chlorophenyl)butanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3-(2-chlorophenyl)butanol, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, aqueous medium, heat.

Reduction: LiAlH4, ether solvent, low temperature.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3), polar aprotic solvents, elevated temperature.

Major Products Formed:

Oxidation: 3-(2-chlorophenyl)butanoic acid.

Reduction: 3-(2-chlorophenyl)butanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(2-chlorophenyl)butanoate has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

作用機序

The mechanism by which Ethyl 3-(2-chlorophenyl)butanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

類似化合物との比較

Ethyl 3-(2-chlorophenyl)propanoate

Ethyl 3-(2-chlorophenyl)butanoate

Dicofol

Fenvalerate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Ethyl 3-(2-chlorophenyl)butanoate, an organic compound with the molecular formula C12H15ClO, has garnered attention for its potential biological activities. This compound features a chlorophenyl moiety and an ethyl ester group, which contribute to its reactivity and interactions with biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Weight : Approximately 226.7 g/mol

- Functional Groups : Ethyl ester, chlorophenyl

- Chirality : The compound exists in two enantiomeric forms, with (S)-ethyl 3-(2-chlorophenyl)butanoate being the most studied.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

Alternative Synthetic Routes

- Continuous Flow Reactors : Used in industrial settings to optimize reaction conditions and improve yield.

- Purification Techniques : Distillation or recrystallization is commonly employed to achieve desired purity levels.

Biological Activity

The biological activity of this compound can be attributed to its structural components:

- Enzyme Interactions : The amino group present in related compounds facilitates hydrogen bonding, potentially influencing enzyme activity and receptor binding.

- Pharmacological Properties : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may exhibit comparable pharmacological activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hydrolysis : The ester group can undergo hydrolysis to release the active (S)-3-(2-chlorophenyl)butanoic acid.

- Enzyme Inhibition : It may inhibit specific enzymes or modulate receptor activities, leading to various biological effects.

- Signaling Pathways : Research indicates that this compound can influence signaling pathways relevant to pain and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antitumor Activity : A study on derivatives similar to this compound revealed significant antiproliferative activity against cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory responses by altering cytokine levels, thereby suggesting a potential therapeutic application in inflammatory diseases .

- Metabolic Pathway Influence : Investigations into metabolic pathways have indicated that these compounds can affect lipid metabolism and energy expenditure, which may have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Halogen Substituent | Biological Activity | Notable Effects |

|---|---|---|---|

| Ethyl 3-(2-bromophenyl)butanoate | Bromine | Varies | Different reactivity due to bromine's larger size |

| Ethyl 3-(2-fluorophenyl)butanoate | Fluorine | Potentially different pharmacokinetics | May exhibit altered receptor interactions |

| (S)-Ethyl 3-(2-chlorophenyl)butanoate | Chlorine | Studied for enzyme interactions | Specific chirality affects biological activity |

特性

IUPAC Name |

ethyl 3-(2-chlorophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBVBOLBZNVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。